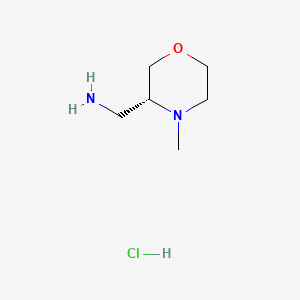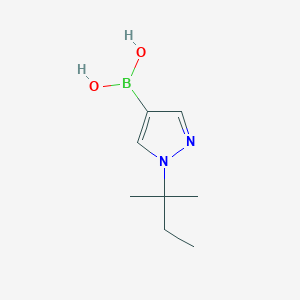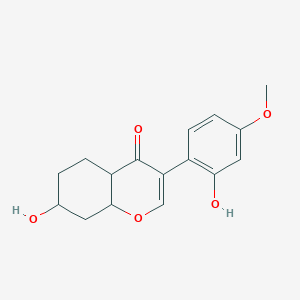
2-Methyloxirane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyloxirane-2-carbaldehyde, also known as 2-Methyl-2-oxiranecarbaldehyde, is an organic compound with the molecular formula C4H6O2. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyloxirane-2-carbaldehyde can be synthesized through several methods. One common approach involves the epoxidation of 2-methyl-2-propenal using peracids such as m-chloroperoxybenzoic acid (m-CPBA). The reaction typically occurs under mild conditions, yielding the desired epoxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Methyloxirane-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The epoxide ring can be opened through nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted oxiranes and related compounds.
Scientific Research Applications
2-Methyloxirane-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyloxirane-2-carbaldehyde involves its reactivity as an electrophile. The epoxide ring is highly strained, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, targeting specific molecular pathways and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Epoxybutanal
- 2-Methyl-2-oxiranecarboxaldehyde
- 2-Oxiranecarboxaldehyde, 2-methyl-
Uniqueness
2-Methyloxirane-2-carbaldehyde is unique due to its specific structure, which combines an epoxide ring with an aldehyde group. This combination imparts distinct reactivity and versatility, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
52788-68-8 |
|---|---|
Molecular Formula |
C4H6O2 |
Molecular Weight |
86.09 g/mol |
IUPAC Name |
2-methyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C4H6O2/c1-4(2-5)3-6-4/h2H,3H2,1H3 |
InChI Key |
ARDBEZFTUVBDOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2Z)-3-[(2,4-difluorophenyl)amino]-3-hydroxy-2-[(Z)-3-methoxybenzoyl]prop-2-enenitrile](/img/structure/B12333401.png)

![1,2-Dihydro-2-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-3H-pyrrol-3-one](/img/structure/B12333412.png)
![[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12333413.png)
![6,7-dihydro-4aH-cyclopenta[b]pyridine-2,5-dione](/img/structure/B12333418.png)
![(2E)-2-[(Z)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B12333419.png)



![Carbamic acid,[(1S)-3-diazo-2-oxo-1-[(phenylmethoxy)methyl]propyl]-, 1,1-dimethylethyl ester(9CI)](/img/structure/B12333438.png)
